Buciclovir

Description

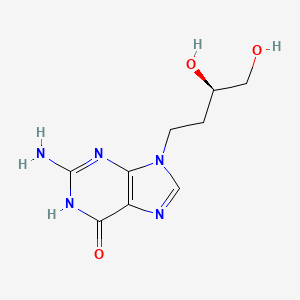

Structure

3D Structure

Properties

CAS No. |

86304-28-1 |

|---|---|

Molecular Formula |

C9H13N5O3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one |

InChI |

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1 |

InChI Key |

QOVUZUCXPAZXDZ-RXMQYKEDSA-N |

SMILES |

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1CC[C@H](CO)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |

Related CAS |

83470-64-8 (no stereo) |

Origin of Product |

United States |

Detailed Research Findings

Synthetic Pathways to this compound

The synthesis of this compound typically involves the coupling of a guanine (B1146940) derivative with a modified butyl chain. Several approaches have been developed to achieve this, focusing on efficiency and control over stereochemistry.

Key Reaction Steps and Intermediate Compounds

One described synthetic route involves the condensation of 2-amino-6-chloropurine (B14584) with ethyl 4-bromo-2-hydroxybutyrate in the presence of potassium carbonate in DMF drugfuture.com. This reaction yields ethyl 4-(2-amino-6-chloropurin-9-yl)-2-hydroxybutyrate drugfuture.com. Subsequent hydrolysis with refluxing aqueous HCl provides 4-(9-guanyl)-2-hydroxybutyric acid drugfuture.com. Esterification of this intermediate with ethanol-HCl affords the corresponding ethyl ester, which is finally reduced with sodium borohydride (B1222165) in refluxing isopropanol (B130326) to yield this compound drugfuture.com.

Another approach involves using allyl-substituted purine (B94841) as a raw material and obtaining a key chiral intermediate through asymmetric dihydroxylation google.com. This intermediate can then be transformed into this compound through multi-step reactions google.com.

Key intermediate compounds in these pathways can include substituted purines and modified butyric acid or butyrate (B1204436) derivatives, leading up to the final acyclic guanine structure.

Stereoselective Synthesis Methodologies

Given that this compound is the (R)-enantiomer of 9-(3,4-dihydroxybutyl)guanine, stereoselective synthesis is essential to obtain the biologically active form ncats.io. Methods for achieving stereocontrol in the synthesis of acyclic nucleosides, including this compound, have been explored.

One efficient method for synthesizing chiral acyclic nucleosides involves Sharpless asymmetric dihydroxylation of N-alkenyl purines acs.orgacs.org. This reaction can produce chiral acyclic nucleosides with two adjacent hydroxyl groups in good yields and high enantioselectivities (90–99% ee) acs.orgacs.org. This methodology has been demonstrated for the catalytic asymmetric synthesis of (R)-Buciclovir acs.orgacs.org. The use of specific chiral ligands, such as (DHQD)2PHAL, in the presence of potassium ferricyanide, potassium carbonate, and methanesulfonamide, along with a catalytic amount of potassium osmate, allows for the stereoselective introduction of the hydroxyl groups acs.org.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are driven by the goal of identifying compounds with enhanced antiviral characteristics, improved pharmacokinetic profiles, or activity against a broader spectrum of viruses.

Structural Modifications and Rational Design Approaches

Structural modifications of this compound typically involve alterations to the guanine base or the acyclic dihydroxybutyl side chain nih.govasm.org. Rational design approaches are employed to guide these modifications based on the understanding of the structure-activity relationships and the mechanism of action of this compound nih.govrsc.orgcardiff.ac.uk.

Critical determinants of the antiherpes efficacy of this compound and related analogs have been investigated nih.gov. These include the accumulation of guanosine analog triphosphates in infected cells, the potency of the triphosphates as inhibitors of viral DNA polymerase, and the plasma kinetics of the analogs nih.gov. These factors inform the rational design of new derivatives aimed at optimizing these properties.

Modifications to the acyclic side chain can involve altering the length of the chain, the position and configuration of the hydroxyl groups, or the introduction of other functional groups asm.orgresearchgate.net. Modifications to the purine base can include substitutions or alterations to the ring structure.

Analog Generation for Enhanced Antiviral Characteristics

The synthesis of this compound analogs aims to generate compounds with potentially enhanced antiviral activity or other improved pharmacological properties nih.govasm.org. Studies have involved the synthesis and evaluation of closely related this compound analogs with similar antiherpes activities in cell cultures nih.gov.

Examples of synthesized acyclic guanosine analogs structurally related to this compound include 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine (3HM-HBG), (RS)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine ([±]2HM-HBG), and cis-9-(4-hydroxy-2-butenyl)guanine (2EN-HBG) asm.orgresearchgate.net. These analogs have been synthesized and their antiviral activity evaluated asm.org.

Research findings indicate that the stereochemistry of the dihydroxybutyl side chain is crucial for antiviral activity; the (R)-configuration (this compound) is potent, while the (S)-isomer is significantly less active ncats.io. This highlights the importance of stereocontrol in analog synthesis.

Data on the antiviral activity of this compound and some related analogs against different strains of herpes simplex virus (HSV) have been reported, often expressed as IC50 values (the half-maximal inhibitory concentration) asm.org. These data provide insights into the structure-activity relationships and the potential of synthesized analogs.

| Compound Name | Structure | Antiviral Activity (Example IC50 against HSV-1) |

| This compound (BCV) | (R)-9-(3,4-dihydroxybutyl)guanine | ~0.4 µM ncats.io |

| 3HM-HBG | 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine | Data available in literature asm.org |

| [±]2HM-HBG | (RS)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine | Data available in literature asm.org |

| 2EN-HBG | cis-9-(4-hydroxy-2-butenyl)guanine | Data available in literature asm.org |

| This compound (S-isomer) | (S)-9-(3,4-dihydroxybutyl)guanine | Essentially inactive ncats.io |

This research on the synthesis and evaluation of analogs contributes to the understanding of the molecular features necessary for potent antiviral activity and guides the development of new drug candidates.

Molecular and Cellular Mechanism of Antiviral Action of Buciclovir

Cellular Uptake and Intracellular Metabolism

Following cellular uptake, buciclovir undergoes a series of phosphorylation steps to become its active metabolite. capes.gov.brnih.gov The intracellular concentration of this compound phosphates increases significantly in HSV-infected cells compared to uninfected cells, indicating a mechanism of metabolic trapping. capes.gov.brnih.govresearchgate.net

Initial Phosphorylation by Viral Thymidine (B127349) Kinase

The first and rate-limiting step in the activation of this compound is its phosphorylation to this compound monophosphate. capes.gov.brnih.govncats.ionih.govnih.gov This crucial step is catalyzed by the viral enzyme thymidine kinase (TK), which is expressed in HSV-infected cells. capes.gov.brnih.govncats.ionih.govnih.gov this compound is a good substrate for HSV type 1 and type 2 induced thymidine kinases, but not for cellular cytosol or mitochondrial thymidine kinases. capes.gov.brnih.gov This differential phosphorylation by viral TK is the primary reason for this compound's selective toxicity towards infected cells. capes.gov.brnih.govpatsnap.commicropathology.compatsnap.com

Subsequent Phosphorylation by Host Cellular Kinases

Following the initial phosphorylation by viral thymidine kinase, this compound monophosphate is further phosphorylated to its diphosphate (B83284) and then to its triphosphate form. capes.gov.brnih.govpatsnap.commicropathology.compatsnap.com These subsequent phosphorylation steps are catalyzed by host cellular kinases. capes.gov.brnih.govpatsnap.commicropathology.compatsnap.com Specifically, this compound monophosphate can be phosphorylated by cellular guanylate kinase to form this compound diphosphate. capes.gov.brnih.gov

Formation and Stability of this compound Triphosphate

The end product of this compound's intracellular metabolism is this compound triphosphate (BCVTP), which is the active antiviral form of the compound. capes.gov.brnih.govncats.ionih.govontosight.ai Studies in HSV-infected Vero cells have shown that BCVTP is the major phosphorylation product, accounting for a significant percentage of the total this compound phosphates accumulated within the cells. capes.gov.brnih.gov BCVTP formed in HSV-infected cells has demonstrated high stability, with a substantial amount remaining present even many hours after the removal of extracellular this compound. capes.gov.brnih.gov

Table 1: Intracellular Accumulation and Stability of this compound Phosphates in HSV-Infected Vero Cells

| Metric | Value | Notes | Source |

| Major phosphorylation product | BCVTP | capes.gov.brnih.gov | |

| BCVTP as % of total BCV phosphates | 92% | capes.gov.brnih.gov | |

| BCVTP remaining after 17h (post-removal) | 80% | Indicates high intracellular stability. | capes.gov.brnih.gov |

Metabolic Trapping Mechanisms within Infected Cells

The selective phosphorylation of this compound by viral thymidine kinase in infected cells leads to the intracellular accumulation of phosphorylated this compound metabolites, primarily BCVTP. capes.gov.brnih.govresearchgate.net This process, known as metabolic trapping, results in much higher concentrations of this compound phosphates in infected cells compared to uninfected cells. capes.gov.brnih.govresearchgate.net In uninfected cells, only a low and constant concentration of intracellular this compound is observed, with phosphorylated forms being less than 1% of that found in HSV-infected cells. capes.gov.brnih.gov This differential accumulation ensures that the antiviral effects are largely confined to the infected cells. capes.gov.brnih.govgoogleapis.com

Interaction with Viral Enzymes

The antiviral activity of this compound triphosphate is primarily exerted through its interaction with viral enzymes essential for replication. asm.orgnih.govncats.ionih.gov

Inhibition of Viral DNA Polymerase Activity

This compound triphosphate acts as a selective and competitive inhibitor of viral DNA polymerase. capes.gov.brnih.govncats.ionih.govnih.gov It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase. capes.gov.brnih.govpatsnap.commicropathology.compatsnap.com This interaction effectively inhibits the activity of the viral enzyme, thereby preventing the elongation of the viral DNA chain and halting viral replication. asm.orgcapes.gov.brnih.govncats.ionih.govnih.gov Research indicates that BCVTP may inhibit the HSV-induced DNA polymerase without necessarily being incorporated into the viral DNA chain, although some sources suggest incorporation leading to chain termination for similar nucleoside analogs like acyclovir (B1169). capes.gov.brnih.govpatsnap.compatsnap.comontosight.aiwikipedia.orgnih.gov this compound triphosphate has shown selective affinity for viral DNA polymerases from HSV-1 and HSV-2. capes.gov.brnih.gov

Table 2: Interaction of this compound Triphosphate with DNA Polymerases

| Enzyme Type | Interaction with BCVTP | Notes | Source |

| Viral DNA Polymerase (HSV) | Selective and competitive inhibition (vs. dGTP) | Inhibits viral DNA synthesis. | capes.gov.brnih.gov |

| Cellular DNA Polymerase | Limited or no significant inhibition at antiviral concentrations | Contributes to selective toxicity towards infected cells. | capes.gov.brnih.gov |

| Viral DNA Polymerase (HSV) | Not acting as an alternative substrate (in some studies) | Inhibition may occur without incorporation into DNA in some cases. capes.gov.brnih.gov | capes.gov.brnih.gov |

Competitive Inhibition Dynamics with Deoxyguanosine Triphosphate

This compound triphosphate exerts its primary antiviral effect by acting as a selective and competitive inhibitor of the viral DNA polymerase. nih.govcapes.gov.brncats.ioqeios.comresearchgate.net In this mechanism, BCVTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral DNA polymerase enzyme. nih.govcapes.gov.brpatsnap.comresearchgate.net By occupying the substrate-binding site, BCVTP hinders the incorporation of the natural nucleotide, thereby disrupting the process of viral DNA elongation. Studies have shown that BCVTP is a competitive inhibitor of purified HSV type 1 and type 2 induced DNA polymerases with respect to dGTP. nih.govcapes.gov.brresearchgate.net

Impact on Viral DNA Synthesis and Replication Cycle

The competitive inhibition of viral DNA polymerase by BCVTP leads to a significant impact on viral DNA synthesis. This compound has been shown to inhibit DNA synthesis and prevent the proper increase in size of newly synthesized viral DNA. ncats.ioqeios.comnih.gov While some nucleoside analogs exert their effect by being incorporated into the growing DNA chain and causing chain termination, studies specifically investigating this compound have indicated that BCVTP may inhibit the viral DNA polymerase without being incorporated into DNA. nih.govcapes.gov.br However, another source suggests it is incorporated into both RNA and DNA but only inhibits DNA synthesis. qeios.com The predominant understanding from detailed biochemical studies is that its primary mechanism involves competitive inhibition of the polymerase, potentially without incorporation leading to chain termination as seen with some other analogs like acyclovir. nih.govcapes.gov.br

The disruption of viral DNA synthesis directly impairs the viral replication cycle. This inhibition of DNA synthesis consequently leads to the inhibition of the synthesis of late viral proteins (such as glycoprotein (B1211001) D and glycoprotein C), which are dependent on viral DNA replication. nih.gov Conversely, the synthesis of early viral proteins (like ICP-6 and ICP-8) is not shut off. nih.gov This selective inhibition of processes dependent on viral DNA replication underscores the mechanism of action at the level of viral genome synthesis.

Specificity of Action in Virally Infected Cells

A key feature of this compound's mechanism is its specificity for virally infected cells. This selectivity is primarily conferred by the differential activity of viral and cellular enzymes involved in its phosphorylation. nih.govcapes.gov.brncats.ioqeios.compatsnap.comasm.orgnih.gov The initial, rate-limiting phosphorylation step is efficiently catalyzed by the viral thymidine kinase, an enzyme expressed at high levels in herpesvirus-infected cells. nih.govcapes.gov.brpatsnap.comasm.orgnih.gov In contrast, cellular thymidine kinases phosphorylate this compound much less efficiently. nih.govcapes.gov.brasm.org This selective activation ensures that high concentrations of the active triphosphate form (BCVTP) accumulate predominantly within infected cells, while levels in uninfected cells remain low. nih.govcapes.gov.br

Differentiation of Substrate Specificity for Viral vs. Cellular Thymidine Kinases

Viral thymidine kinases, particularly those from HSV type 1 and type 2, exhibit a broader substrate specificity compared to their cellular counterparts. nih.govresearchgate.netmdpi.com this compound serves as a good substrate for these viral thymidine kinases. nih.govcapes.gov.brasm.org Cellular cytosol and mitochondrial thymidine kinases, however, show poor activity towards this compound. nih.govcapes.gov.brasm.org This marked difference in substrate specificity for the initial phosphorylation step is a fundamental determinant of this compound's selective action against virus-infected cells.

Antiviral Spectrum and Activity Profile of Buciclovir

Efficacy Against Herpes Simplex Virus (HSV)

Buciclovir has shown activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). ncats.ionih.govnih.gov Its mechanism involves the inhibition of viral DNA synthesis after being phosphorylated by HSV thymidine (B127349) kinase. ncats.ionih.govnih.gov

Activity Against HSV Type 1 (HSV-1) Strains

In cell cultures, this compound inhibits the replication of different strains of HSV-1 at nontoxic concentrations. nih.gov The concentration required for 50% inhibition of plaque formation (IC50) can be dependent on the specific virus strain and cell type used in the assay. nih.gov In some cell types, the activity of this compound against HSV-1 strains was found to be less potent compared to some related acyclic guanosine (B1672433) analogs like 3HM-HBG and (+/-)2HM-HBG. nih.gov However, in systemic HSV-1 infections in mice, this compound showed efficacy comparable to 3HM-HBG. nih.gov Topical application of this compound was also effective against cutaneous HSV-1 infection in guinea pigs. nih.gov

Activity Against HSV Type 2 (HSV-2) Strains

This compound has demonstrated activity against HSV-2 strains in cell cultures, showing approximately equivalent activity to related drugs in different cell types. nih.gov Similar to HSV-1, the IC50 values against HSV-2 strains can vary depending on the virus strain and cell type. nih.gov In systemic HSV-2 infections in mice, this compound demonstrated efficacy. nih.gov Studies have also investigated the efficacy of this compound in guinea pigs infected intravaginally with HSV-2. researchgate.net

Data on the comparative in vitro activity of this compound against HSV-1 and HSV-2 strains from one study are presented below. It's important to note that activity can vary based on experimental conditions and specific strains. nih.gov

| Compound | Activity Against HSV-1 Strains (In Vitro) | Activity Against HSV-2 Strains (In Vitro) |

| This compound | Lower than 3HM-HBG, (+/-)2HM-HBG in most cell types nih.gov | Approximately equivalent to related drugs in different cells nih.gov |

| 3HM-HBG | Higher than this compound in most cell types nih.gov | Approximately equivalent to this compound nih.gov |

| (+/-)2HM-HBG | Higher than this compound in most cell types nih.gov | Approximately equivalent to this compound nih.gov |

| 2EN-HBG | Lower than this compound nih.gov | Approximately equivalent to this compound nih.gov |

Efficacy Against Other Herpesviridae Members

The activity of this compound against other members of the Herpesviridae family, such as Varicella-Zoster Virus (VZV), Human Cytomegalovirus (HCMV), and Epstein-Barr Virus (EBV), has also been explored. ontosight.ainih.govkuleuven.befrontiersin.org

Activity Against Varicella-Zoster Virus (VZV)

Research indicates that this compound shows some activity against VZV. google.com One study comparing this compound (referred to as BRL 39123) to acyclovir (B1169) found that this compound was of equal activity against VZV in plaque reduction assays. asm.org

Activity Against Epstein-Barr Virus (EBV)

Information specifically detailing this compound's activity against Epstein-Barr Virus (EBV) is limited in the provided search results. While acyclovir and ganciclovir (B1264) have shown in vitro activity against EBV, and other novel therapeutics are being investigated, this compound is not explicitly mentioned as having significant activity against EBV in the context of the provided information on EBV antivirals. dovepress.comnih.govmdpi.commedscape.comresearchgate.net

Activity Against Human Herpesvirus 6 (HHV-6)

In vitro studies have investigated the activity of various nucleoside analogues, including this compound (BCV), against human herpesvirus 6 (HHV-6). One study examined the inhibitory effect of compounds on HHV-6-induced cytopathic effect in human T-lymphoblastoid HSB-2 cells. In this specific study, no activity was found for this compound against HHV-6. nih.govkuleuven.be Other antivirals such as foscarnet, ganciclovir, and cidofovir (B1669016) have shown in vitro activity against HHV-6. medscape.comresearchgate.net

Comparative Antiviral Potency with Related Acyclic Guanosine Analogs

This compound belongs to the class of acyclic guanosine analogs, similar to widely used antiviral drugs like acyclovir, ganciclovir, and penciclovir (B1679225). researchgate.netnih.gov Comparisons of their antiviral potencies and mechanisms of action have been conducted. These compounds are selectively phosphorylated within virus-infected cells by viral thymidine kinase, which is a critical step in their activation. emedexpert.comnih.gov

Comparison with Acyclovir (ACV)

Acyclovir is a well-established acyclic guanosine analogue used for treating various herpes simplex virus infections, chickenpox, and shingles. wikipedia.org Both this compound and acyclovir are activated by viral thymidine kinase in infected cells and inhibit viral DNA polymerase. nih.govnih.gov While both compounds exhibit antiherpes efficacy, studies have investigated the critical determinants of this efficacy among this compound and related acyclovir guanosine analogs. researchgate.netemedexpert.com

Data from comparative studies on antiviral activity can vary depending on the specific virus strain, cell line, and assay method used. For instance, a plaque reduction assay with HSV-1 SC16 in 3T3 cells found acyclovir to be fourfold more potent than penciclovir, which is also an acyclic guanosine analog similar to this compound and acyclovir. asm.org

Comparison with Ganciclovir (GCV)

Ganciclovir is another acyclic nucleoside analog with antiviral effects against human cytomegalovirus (CMV) and other human herpesviruses. mims.comnih.gov Like this compound, ganciclovir is phosphorylated to its active triphosphate form, which then inhibits viral DNA synthesis. mims.comwikipedia.org

In the context of HHV-6 activity, while ganciclovir has shown in vitro activity, this compound did not demonstrate activity in a comparative study. nih.govkuleuven.bemedscape.com Regarding activity against other herpesviruses, ganciclovir is reported to have excellent antiviral activity against CMV, HSV types 1 and 2, Epstein-Barr virus, varicella-zoster virus, and HHV-6. mdpi.comdovepress.com In vitro studies have shown ganciclovir's efficacy against CMV to be significantly greater than that of acyclovir, while its activity against HSV types 1 and 2 is comparable to acyclovir. mdpi.com

Comparison with Penciclovir (PCV)

Penciclovir is a guanosine analogue antiviral drug used for treating various herpesvirus infections, including HSV-1 and HSV-2. wikipedia.orgmims.com Its mechanism of action is similar to that of this compound and acyclovir, involving phosphorylation by viral thymidine kinase and inhibition of viral DNA polymerase. nih.govwikipedia.orgmims.com

Comparative studies between penciclovir and acyclovir have shown similar antiviral potencies in vivo against HSV, although their activities can vary depending on the cell line used in in vitro assays. emedexpert.comnih.govasm.org Differences exist in the intracellular stability of their active triphosphate forms, with penciclovir triphosphate having a longer half-life than acyclovir triphosphate in HSV-infected cells. nih.gov

While direct comparative data specifically detailing this compound's potency against penciclovir across a broad spectrum of viruses is limited in the provided search results, both are recognized as acyclic guanosine analogs with antiherpes activity. researchgate.netnih.gov

Here is a summary table comparing the reported in vitro activity against HHV-6 for this compound, Acyclovir, Ganciclovir, and Penciclovir based on one study:

| Compound | Activity Against HHV-6 (in vitro) |

| This compound | No activity reported nih.govkuleuven.be |

| Acyclovir | Slightly protective nih.govkuleuven.be |

| Ganciclovir | No activity reported nih.govkuleuven.be |

| Penciclovir | No activity reported nih.govkuleuven.be |

Note: This table reflects findings from a specific in vitro study and may not encompass the full spectrum of research on these compounds.

Mechanisms of Antiviral Resistance to Buciclovir

Role of Viral Thymidine (B127349) Kinase Mutations in Resistance Development

Mutations in the viral TK gene (UL23 in HSV) are the most frequent cause of resistance to nucleoside analogs that require TK-mediated phosphorylation, including buciclovir. micropathology.comkenyon.edubsac.org.uk These mutations lead to altered TK activity or substrate specificity, thereby reducing the intracellular concentration of the active this compound triphosphate. Three main phenotypic classes of TK mutants have been identified in the context of resistance to similar drugs like acyclovir (B1169) and penciclovir (B1679225), and these mechanisms are also relevant to this compound resistance. micropathology.combsac.org.uknih.govivami.com

Thymidine Kinase Deficient Mutants (TK-negative)

TK-negative mutants lack functional thymidine kinase activity. micropathology.comnih.govivami.com This deficiency prevents the initial phosphorylation step required to convert this compound into its active monophosphate form. As a result, the drug cannot be further phosphorylated by cellular kinases to the triphosphate, and thus, it cannot inhibit viral DNA polymerase. micropathology.comkenyon.edu TK-negative mutants are a common type of resistant isolate and typically show high levels of resistance to TK-dependent nucleoside analogs. micropathology.comnih.govivami.com

Thymidine Kinase Partial Mutants (TK-partial)

TK-partial mutants express reduced levels of functional thymidine kinase activity compared to wild-type virus. micropathology.comnih.gov While some phosphorylation of this compound may still occur, the reduced enzyme activity leads to lower levels of this compound triphosphate within the infected cell. This diminished concentration of the active drug can be insufficient to effectively inhibit viral DNA polymerase, resulting in a resistant phenotype. nih.gov

Thymidine Kinase Altered Substrate Specificity Mutants (TK-altered)

TK-altered mutants express a modified thymidine kinase enzyme with altered substrate specificity. micropathology.comnih.govivami.com These mutants can phosphorylate the natural substrate, thymidine, but have a reduced ability to phosphorylate nucleoside analogs like this compound. micropathology.comnih.gov The active site of the altered TK enzyme is less able to recognize or efficiently phosphorylate this compound, limiting the production of the active triphosphate and conferring resistance. micropathology.com

Role of Viral DNA Polymerase Mutations in Resistance Development

Mutations in the viral DNA polymerase gene (UL30 in HSV) can also contribute to this compound resistance, although they are generally less common than TK mutations. micropathology.comkenyon.edubsac.org.uknih.gov These mutations can affect the ability of the DNA polymerase enzyme to recognize or incorporate the active this compound triphosphate into the growing viral DNA chain. kenyon.edunih.gov Some DNA polymerase mutations may reduce the affinity of the enzyme for this compound triphosphate, while others might affect the processivity of the polymerase in the presence of the incorporated analog. kenyon.edunih.gov A mutation within the HSV DNA polymerase gene has been shown to confer resistance to this compound, mapping to a region proposed to encode the deoxynucleoside 5'-triphosphate binding domain. nih.gov

Preclinical Evaluation of Buciclovir in Animal Models of Viral Infection

Efficacy in Experimental Herpes Simplex Virus Infections

Experimental models of HSV infection in animals have been instrumental in assessing the antiviral efficacy of buciclovir. Studies have explored its impact on different types of HSV infections and in various animal species.

Evaluation in Murine Models of HSV Infection

Murine models have provided valuable insights into this compound's activity against HSV. In studies involving primary skin infections in mice caused by herpes simplex virus type 1 (HSV-1), orally administered this compound demonstrated a reduction in virus replication and disease progression. microbiologyresearch.orgnih.gov However, in murine models simulating zosteriform spread of HSV-1, where the virus travels along sensory nerves, the efficacy of oral this compound was diminished or absent, particularly when treatment commenced at the time the virus entered the skin, just prior to the onset of clinical manifestations. microbiologyresearch.orgnih.gov Systemic administration of this compound in mice infected intravaginally with herpes simplex virus type 2 (HSV-2) did not prevent the dissemination of the virus to the brain, which resulted in mortality. nih.govnih.gov Conversely, in systemic HSV-1 infections in mice, this compound exhibited comparable antiviral activity to acyclovir (B1169). nih.govnih.gov this compound was also found to be effective in mice with systemic HSV-2 infections, alongside other related compounds. nih.gov

Evaluation in Guinea Pig Models of Genital Herpes

The guinea pig model is recognized for its relevance to human genital herpes infections, mirroring both the acute phase and recurrent disease. mdpi.comnih.govspringernature.com Investigations in guinea pigs infected intravaginally with HSV-2 have evaluated this compound's efficacy. Topical treatment initiated early in the infection proved effective, whereas delaying the topical treatment by 24 hours or more negated its efficacy. nih.govnih.gov Systemic administration of this compound in guinea pigs demonstrated an effect even with delayed treatment, though this required high doses of the drug. nih.govnih.gov When applied topically to guinea pigs with a cutaneous HSV-1 infection, this compound showed an effect equivalent to that of a related guanosine (B1672433) analog. nih.gov

Effects on Viral Replication and Disease Progression in Animal Models

This compound's impact on viral replication and disease progression varies depending on the infection model and timing of administration. In primary cutaneous HSV-1 infections in mice, oral this compound successfully reduced viral replication and the severity of the disease. microbiologyresearch.orgnih.gov However, in murine models of zosteriform spread, its ability to reduce viral titers was limited, especially with later treatment initiation. microbiologyresearch.orgnih.gov In the guinea pig model of genital herpes, early topical treatment was effective in controlling the infection, suggesting a positive impact on viral replication and disease progression. nih.govnih.gov Systemic treatment in guinea pigs also influenced the course of the infection, although high doses were necessary. nih.govnih.gov Studies in mice with systemic HSV-1 or HSV-2 infections indicated that this compound could decrease viral replication. nih.govnih.gov

Impact on Viral Spread to Nervous Tissues in Animal Models

The neurotropic nature of HSV and its ability to establish latency in nervous tissues is a key aspect of herpesvirus pathogenesis. nih.govgoogle.com Animal studies have explored this compound's influence on viral neuroinvasion. In mice infected intravaginally with HSV-2, systemic this compound treatment did not prevent the virus from spreading to the brain, resulting in mortality. nih.govnih.gov This suggests that this compound may have limited effectiveness once the virus has invaded the nervous system. nih.govnih.govasm.org However, one study in mice with cutaneous HSV-1 infection indicated that early treatment could reduce the incidence of latent infections. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are vital for understanding the absorption, distribution, metabolism, and excretion of this compound, as well as its mechanism of action and effects on the virus within the host. researchgate.netnih.gov

Differences in the pharmacokinetic profile of this compound in mouse plasma were suggested as a partial explanation for the discrepancies observed between its in vitro and in vivo efficacy. nih.gov Related compounds that showed greater efficacy exhibited lower clearances and longer half-lives in mouse plasma compared to those with less efficacy. nih.gov

Accumulation of Phosphorylated Metabolites in Infected Animal Cells

This compound functions as a prodrug, requiring intracellular phosphorylation to its active triphosphate form to inhibit viral DNA polymerase. nih.govcapes.gov.brnih.gov Studies in HSV-infected Vero cells have demonstrated efficient phosphorylation of this compound, with this compound triphosphate being the predominant intracellular metabolite. capes.gov.brnih.gov This accumulation of phosphorylated metabolites is significantly higher in infected cells compared to uninfected cells due to metabolic trapping facilitated by the viral thymidine (B127349) kinase. capes.gov.brnih.govresearchgate.net While specific quantitative data on the accumulation of this compound's phosphorylated metabolites in infected animal cells in vivo was not extensively detailed in the provided information, the observed efficacy in animal models, coupled with the known mechanism of action and cell culture data, strongly implies that this phosphorylation and subsequent accumulation in infected cells are critical processes occurring within the animal models. The antiviral effect of this compound is directly linked to the intracellular concentration of its active triphosphate form within HSV-infected cells. nih.govcapes.gov.brnih.gov

Plasma Kinetics of this compound and Analogs in Animal Systems

The plasma kinetics of antiviral compounds play a significant role in their in vivo efficacy. Investigations into this compound and its related acyclic guanosine analogs have revealed that their plasma kinetics can vary considerably despite similar structures. researchgate.netnih.govresearchgate.net

Studies in mice have indicated that the differences in efficacy between this compound and some of its analogs can be partially attributed to their plasma kinetics. nih.gov More efficacious drugs, such as this compound and 3HM-HBG, have been shown to exhibit lower clearances and longer half-lives in mouse plasma compared to less efficacious analogs like (+/-)2HM-HBG and 2EN-HBG. nih.gov These differences in pharmacokinetic profiles can influence the exposure of infected tissues to the active antiviral compound.

While specific detailed data tables for this compound's plasma kinetics in various animal species were not extensively available in the provided search results, the principle that plasma kinetics are critical determinants of in vivo efficacy for this compound and its analogs in animal systems is highlighted. researchgate.netnih.govnih.govresearchgate.net

Development of Animal Models for Preclinical Drug Evaluation

The development and utilization of appropriate animal models are fundamental to the preclinical evaluation of antiviral drugs. creative-diagnostics.comcreative-diagnostics.com These models aim to mimic human viral infections to allow for the assessment of drug efficacy, pharmacokinetics, and potential toxicity in a complex biological system. creative-diagnostics.comcreative-diagnostics.com

For antiviral evaluation, animal models are selected based on their ability to replicate key aspects of the human disease caused by the target virus. nih.govcreative-diagnostics.com For herpesviruses, models using mice and guinea pigs infected with HSV-1 and HSV-2 have been established and used to evaluate compounds like this compound. researchgate.netnih.gov These models allow researchers to study the progression of infection, the impact of antiviral treatment on viral load and disease symptoms, and the pharmacokinetic behavior of the drug in vivo. creative-diagnostics.comnih.gov

The process of developing and utilizing animal models involves several steps, including the selection of the appropriate animal species and viral strain, methods of infection, monitoring of disease progression, and collection of samples for analysis (e.g., for pharmacokinetic studies). creative-diagnostics.com The data obtained from these preclinical animal studies are crucial for informing decisions about advancing potential antiviral candidates to human clinical trials. creative-diagnostics.comcreative-diagnostics.com

While the provided information emphasizes the importance and use of animal models in evaluating this compound and related compounds, detailed methodologies for the development of these specific models were not extensively detailed in the search results. However, the principle of using established and relevant animal models for preclinical antiviral testing is a core aspect of the research on this compound. nih.govcreative-diagnostics.com

Future Directions and Emerging Research Avenues for Buciclovir

Exploration of Novel Buciclovir Analogs with Modified Antiviral Profiles

Research into this compound and structurally related acyclic guanosine (B1672433) analogs has revealed key factors that determine their antiherpes efficacy. These determinants extend beyond the basic mechanism of action and include the metabolic fate and pharmacokinetic properties of the compounds. Future research directions involve the synthesis and evaluation of novel this compound analogs designed to optimize these critical parameters.

Studies have shown that the accumulation of the active triphosphate form within infected cells is a crucial determinant of efficacy, and this accumulation can be cell-type-specific and analog-dependent. nih.gov The potency of the analog triphosphates as inhibitors of the viral DNA polymerase is another key factor. nih.gov Furthermore, the plasma kinetics of these analogs, which can vary significantly despite similar structures, and their penetration into relevant tissues, such as nervous tissue for neurotropic viruses, play vital roles in their in vivo effectiveness. nih.gov The concentration of competing natural nucleotides like thymidine (B127349) in target tissues can also influence the efficacy of these analogs. nih.gov

Developing novel analogs could focus on modifications to the acyclic side chain or the purine (B94841) base to influence these determinants. For instance, structural changes might aim to improve cellular uptake, enhance phosphorylation by viral kinases while minimizing phosphorylation by host kinases, increase the stability and intracellular concentration of the triphosphate form, or optimize pharmacokinetic properties for better tissue distribution.

Research into closely related analogs has provided comparative data highlighting the impact of structural variations on antiviral activity and pharmacokinetics. nih.govresearchgate.net This body of work serves as a foundation for rational design of new this compound derivatives with potentially improved antiviral profiles, broader spectrum activity against different viral strains or types, or reduced susceptibility to the development of viral resistance.

A summary of critical determinants identified for the efficacy of this compound and related analogs is presented in the table below:

| Determinant | Impact on Efficacy |

| Accumulation of Triphosphates in Infected Cells | Higher accumulation generally correlates with increased antiviral effect. nih.gov |

| Potency of Triphosphates against Viral DNA Polymerase | Higher potency leads to more effective inhibition of viral replication. nih.gov |

| Plasma Kinetics | Influences systemic exposure and duration of antiviral effect. nih.gov |

| Penetration into Nervous Tissue | Crucial for treating infections caused by neurotropic viruses like herpes simplex. nih.gov |

| Concentration of Antagonist Thymidine | Can compete with analog phosphorylation and incorporation, reducing efficacy. nih.gov |

Investigation of Combination Therapies with Other Antiviral Agents in Preclinical Settings

The emergence of drug-resistant viral strains and the complexity of viral infections, particularly in immunocompromised individuals, underscore the need for exploring combination antiviral therapies. Preclinical investigations into combining this compound or its analogs with other antiviral agents represent a significant future direction.

Combination strategies aim to achieve synergistic or additive antiviral effects, potentially allowing for lower doses of individual compounds, reducing toxicity, and creating a higher genetic barrier to the development of resistance. google.com Research in this area could involve combining this compound with agents that target different steps in the viral replication cycle or host factors essential for viral propagation.

Examples of potential combination partners could include:

Nucleoside or nucleotide analogs with different activation pathways or polymerase inhibition profiles.

Inhibitors of viral enzymes other than DNA polymerase, such as helicase-primase inhibitors. researchgate.netpatsnap.com

Compounds that target viral entry or assembly.

Agents that modulate host cellular pathways utilized by the virus. frontiersin.org

Preclinical studies involving cell culture assays and animal models are essential to evaluate the efficacy and potential interactions of this compound combinations. These studies can determine if combinations result in enhanced antiviral activity compared to single-agent therapy and assess the impact on the emergence of resistant variants. The principle of synergistic antiviral effects in preclinical settings has been observed with combinations involving other nucleoside analogs like acyclovir (B1169). researchgate.netmdpi.com

Data from such preclinical evaluations, including dose-response curves for single agents and combinations, can provide valuable insights into optimal drug ratios and scheduling for potential future clinical translation.

Advancements in Understanding Viral-Host Interactions Relevant to this compound Efficacy

This compound's mechanism of action is intrinsically linked to viral-host interactions, specifically the phosphorylation by viral thymidine kinase within infected host cells. nih.govresearchgate.netcapes.gov.br However, a deeper understanding of the broader interplay between the virus and the host cell environment can provide further avenues for enhancing this compound's efficacy and overcoming limitations.

Future research should aim to elucidate how viral infection alters the host cellular environment in ways that affect this compound's metabolism, transport, and interaction with the viral polymerase. This includes investigating the influence of viral proteins on host kinases involved in the subsequent phosphorylation steps of this compound monophosphate to the active triphosphate. capes.gov.brsnmjournals.org

Furthermore, understanding how the virus might counteract the effects of this compound, beyond the development of overt resistance mutations in viral enzymes, is crucial. This could involve viral strategies to alter nucleotide pools, interfere with DNA repair mechanisms, or modulate host cellular defenses.

Research into viral-host interactions also opens the possibility of targeting host factors that are essential for viral replication, either as standalone therapeutic strategies or in combination with direct-acting antivirals like this compound. frontiersin.org Identifying and targeting host dependency factors could provide a higher genetic barrier to resistance compared to targeting rapidly evolving viral proteins. frontiersin.org Advanced techniques in molecular biology and proteomics can be employed to map virus-host protein interactions and identify relevant cellular pathways. frontiersin.orgembopress.org

By gaining a more comprehensive understanding of the complex dynamics between the virus and the host cell during infection, researchers can identify novel strategies to optimize this compound's activity, potentially through host-directed interventions that complement the drug's direct inhibition of viral DNA synthesis.

Q & A

Q. What biochemical mechanisms underlie Buciclovir's antiviral activity against HSV?

this compound, a non-cyclic guanosine analog, is phosphorylated by HSV thymidine kinase into its triphosphate form, which selectively inhibits viral DNA polymerase. Experimental validation requires in vitro kinase assays to confirm phosphorylation efficiency and competitive inhibition studies using purified viral DNA polymerase . Cell-based assays (e.g., plaque reduction) should quantify viral load suppression via qPCR or flow cytometry .

Q. How should researchers design in vitro experiments to evaluate this compound's efficacy?

Use HSV-infected cell lines (e.g., Vero cells) with controlled MOI (multiplicity of infection). Include parallel assays with acyclovir-resistant HSV strains to assess cross-resistance. Dose-response curves (0.1–100 μM) and time-course studies (24–72 hours) are critical for determining IC₅₀ values. Normalize results to cytotoxicity controls (e.g., MTT assays) .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS (using transitions m/z 268.1 → 152.1) are recommended. Validate methods for specificity, linearity (1–100 ng/mL), and recovery rates (>85%) in plasma or tissue homogenates .

Advanced Research Questions

Q. What experimental strategies identify HSV resistance mutations to this compound?

Perform whole-genome sequencing of HSV isolates from in vitro serial passaging under subtherapeutic this compound doses. Focus on mutations in thymidine kinase (e.g., TK gene deletions) or DNA polymerase (e.g., UL30 mutations). Confirm resistance via enzyme kinetics (Km/Vmax shifts) and in silico docking simulations .

Q. How can synergistic combinations of this compound with other antivirals be systematically tested?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example, combine this compound with foscarnet or cidofovir. Synergy (FICI ≤0.5) requires validation in ex vivo models (e.g., human skin explants) and transcriptomic profiling to identify overlapping pathways .

Q. How should contradictory data on this compound's efficacy across studies be resolved?

Conduct meta-analyses of published IC₅₀ values, stratifying by experimental variables (cell type, viral strain, assay duration). Use Bland-Altman plots to assess inter-lab variability. Replicate disputed studies under standardized conditions (e.g., CLSI guidelines) and perform sensitivity analyses .

Q. What methodologies assess this compound's off-target toxicity in non-HSV models?

Employ high-content screening (HCS) in human primary hepatocytes or neuronal cells. Measure mitochondrial membrane potential (JC-1 staining), ROS production (DCFDA assay), and apoptosis markers (caspase-3/7 activation). Compare results to in vivo toxicokinetics in rodent models (e.g., ALT/AST levels) .

Q. How can researchers optimize this compound's stability in novel formulations?

Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., guanine analogs). Pair with molecular dynamics simulations to predict excipient interactions (e.g., cyclodextrin complexes) .

Q. What approaches determine this compound's selectivity for viral vs. human kinases?

Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition of human kinases (e.g., EGFR, PKC). Use CRISPR-edited cell lines (e.g., TK-deficient HEK293) to isolate host-viral kinase dependencies .

Q. How can transcriptomic analysis differentiate this compound's effects on viral DNA vs. host RNA synthesis?

Combine Northern blotting (viral mRNA quantification) with ribosome profiling (host translatome analysis). Use RNA-seq to identify dysregulated host genes (e.g., DNA repair pathways) and validate via siRNA knockdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.